2-Methyl-3-pyridyl 2-cyanoethyl ketone

Descripción

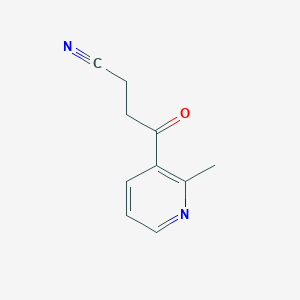

2-Methyl-3-pyridyl 2-cyanoethyl ketone is a specialized pyridine-substituted ketone featuring a methyl group at the 2-position of the pyridine ring and a 2-cyanoethyl ketone moiety. This compound serves as a critical intermediate in the synthesis of nicotine-related alkaloids, such as 2-methylnornicotine and 2-methylanabasine, via reductive cyclization . Its structural uniqueness—combining a pyridyl backbone with electron-withdrawing cyano and ketone groups—confers distinct reactivity in organic transformations, particularly in nucleophilic additions and cyclization reactions.

Propiedades

Fórmula molecular |

C10H10N2O |

|---|---|

Peso molecular |

174.20 g/mol |

Nombre IUPAC |

4-(2-methylpyridin-3-yl)-4-oxobutanenitrile |

InChI |

InChI=1S/C10H10N2O/c1-8-9(4-3-7-12-8)10(13)5-2-6-11/h3-4,7H,2,5H2,1H3 |

Clave InChI |

AJCBVBSUGQKYPJ-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C=CC=N1)C(=O)CCC#N |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-methyl-3-pyridyl 2-cyanoethyl ketone with analogous pyridyl ketones and cyanoalkyl derivatives:

Key Observations:

- Cyanoalkyl Chain Length: The 2-cyanoethyl group in this compound enables efficient cyclization to six-membered nicotine analogs, while the 3-cyanopropyl chain in compound 15d facilitates seven-membered ring formation (e.g., 2-methylanabasine) .

- Methyl Substituent: The 2-methyl group on the pyridine ring enhances steric hindrance, directing regioselectivity in reactions compared to unsubstituted analogs like 3-pyridyl 2-cyanoethyl ketone.

- Stability: The 2-cyanoethyl group exhibits stability under mildly acidic conditions (e.g., Et₃N·3HF in THF), making it advantageous in multi-step syntheses where other protecting groups (e.g., TBS) require removal .

Reactivity in Reductive Cyclization

Reductive cyclization studies reveal stark differences among analogs:

- This compound yields 2-methylnornicotine (36% yield) under hydrogenation with Raney nickel in ammonia-saturated ethanol .

- 3-Pyridyl 2-cyanoethyl ketone forms nornicotine under similar conditions but requires precise control of ammonia concentration to avoid side reactions.

- 3-Acetylpyridine lacks the cyano group, rendering it ineffective for cyclization into nicotine analogs but useful in simpler condensations .

Research Findings and Implications

- Diastereomeric Purity: The "dimer coupling approach" using 2-cyanoethyl-protected phosphoramidites achieves >99% diastereomeric purity in siRNA synthesis, underscoring the group’s stability and compatibility with sensitive reagents .

- Spectroscopic Differentiation: 31P-NMR and degradation studies (e.g., SVPD/PDII) confirm stereochemical assignments in cyanoethyl-containing intermediates, a feature absent in acetylated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.